Hydroxymethyl Clenbuterol-d6
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Overview
Description
Hydroxymethyl Clenbuterol-d6 is a deuterated analog of Hydroxymethyl Clenbuterol. It is a stable isotope-labeled compound, primarily used in scientific research for its enhanced stability and distinct mass spectrometric properties. The compound is characterized by the substitution of hydrogen atoms with deuterium, which makes it particularly useful in analytical chemistry and biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxymethyl Clenbuterol-d6 involves the deuteration of Hydroxymethyl Clenbuterol. The process typically includes the use of deuterated reagents such as deuterium oxide (D2O) and deuterated potassium (KOD). The reaction conditions often require controlled temperatures and specific catalysts to ensure the efficient incorporation of deuterium atoms.
Initial Deuteration: The starting material, Hydroxymethyl Clenbuterol, is reacted with deuterium oxide in the presence of a catalyst to replace hydrogen atoms with deuterium.
Purification: The reaction mixture is then purified using techniques such as chromatography to isolate the deuterated product.
Final Product: The purified this compound is obtained as a white crystalline solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of Hydroxymethyl Clenbuterol are subjected to deuteration using industrial-grade deuterium oxide and catalysts.
Automated Purification: High-throughput chromatography systems are employed to purify the product efficiently.
Quality Control: The final product undergoes rigorous quality control checks to ensure isotopic purity and chemical integrity.
Chemical Reactions Analysis
Types of Reactions
Hydroxymethyl Clenbuterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to its parent hydroxy compound.
Substitution: The deuterated compound can participate in nucleophilic substitution reactions, where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of deuterated ketones or aldehydes.
Reduction: Regeneration of the parent hydroxy compound.
Substitution: Formation of various deuterated derivatives depending on the nucleophile used.
Scientific Research Applications
Hydroxymethyl Clenbuterol-d6 is extensively used in scientific research, particularly in:
Analytical Chemistry: As an internal standard in mass spectrometry for the precise quantification of Clenbuterol residues in biological matrices.
Biochemical Research: Studying metabolic pathways and environmental fate of Clenbuterol.
Pharmaceutical Research: Investigating the pharmacokinetics and pharmacodynamics of Clenbuterol and its analogs.
Environmental Studies: Monitoring the presence and degradation of Clenbuterol in environmental samples.
Mechanism of Action
Hydroxymethyl Clenbuterol-d6, like its non-deuterated counterpart, acts as a Beta-2 adrenergic agonist. It stimulates the Beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This cascade results in the relaxation of smooth muscle tissues, particularly in the bronchioles, making it effective as a bronchodilator.
Comparison with Similar Compounds
Hydroxymethyl Clenbuterol-d6 is unique due to its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. Similar compounds include:
Hydroxymethyl Clenbuterol: The non-deuterated analog used for similar applications but lacks the stability and distinct mass spectrometric properties of the deuterated version.
Clenbuterol: A Beta-2 adrenergic agonist used as a bronchodilator but without the hydroxymethyl group.
Deuterated Clenbuterol: Another deuterated analog with similar applications but different structural modifications.
This compound stands out due to its specific deuterium labeling, making it a valuable tool in precise analytical and biochemical research.
Properties
CAS No. |
1346601-00-0 |
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Molecular Formula |
C12H18Cl2N2O2 |
Molecular Weight |
299.225 |
IUPAC Name |
2-[[2-(4-amino-3,5-dichlorophenyl)-2-hydroxyethyl]amino]-3,3,3-trideuterio-2-(trideuteriomethyl)propan-1-ol |
InChI |
InChI=1S/C12H18Cl2N2O2/c1-12(2,6-17)16-5-10(18)7-3-8(13)11(15)9(14)4-7/h3-4,10,16-18H,5-6,15H2,1-2H3/i1D3,2D3 |
InChI Key |
BWURCANZQUYPLR-WFGJKAKNSA-N |
SMILES |
CC(C)(CO)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Synonyms |
4-Amino-3,5-dichloro-α-[[(2-hydroxy-1,1-(dimethyl-d6)ethyl)amino]methyl]benzenemethanol; NA 1141-d6; HMCBT-d6; |
Origin of Product |
United States |
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